molecular formula C9H7BrFN3 B2583140 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine CAS No. 2378503-16-1

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine

Cat. No.: B2583140
CAS No.: 2378503-16-1
M. Wt: 256.078
InChI Key: IKIXEZREDOXYTQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, fluorine, and methyl groups in its structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a fluoropyridine derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This intermediate can then be brominated and methylated under controlled conditions to yield the desired pyrazole derivative. The final step involves coupling this pyrazole derivative with a fluoropyridine compound under palladium-catalyzed cross-coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an aminopyrazole derivative, while coupling reactions can form more complex heterocyclic compounds .

Scientific Research Applications

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The exact molecular pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methylpyrazol-3-yl)-5-chloropyridine
  • 2-(5-Bromo-2-methylpyrazol-3-yl)-5-iodopyridine
  • 2-(5-Bromo-2-methylpyrazol-3-yl)-5-methylpyridine

Uniqueness

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development .

Properties

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c1-14-8(4-9(10)13-14)7-3-2-6(11)5-12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIXEZREDOXYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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